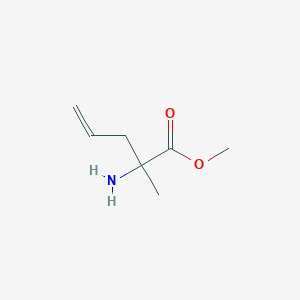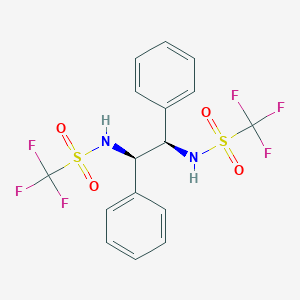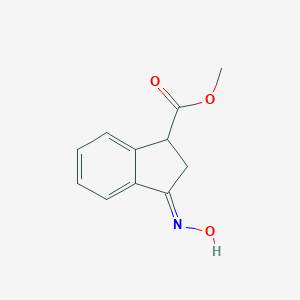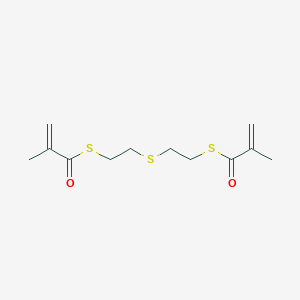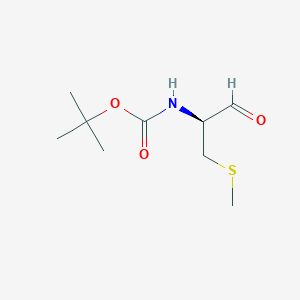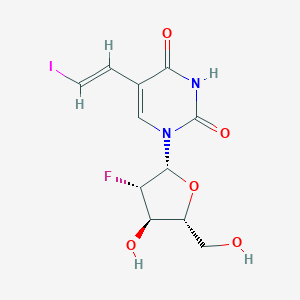
(2E)-2-methyl-4-oxo-2-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-methyl-4-oxo-2-pentenoic acid, also known as MOPA, is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is an important intermediate in the synthesis of various natural products, such as terpenoids, alkaloids, and steroids. MOPA has attracted the attention of many researchers due to its unique chemical properties and potential biological activities.
Mecanismo De Acción
The mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid is not fully understood. However, it has been proposed that (2E)-2-methyl-4-oxo-2-pentenoic acid may exert its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid may interact with specific targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
(2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to have various biochemical and physiological effects. For example, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid can induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the replication of HIV-1 by targeting the viral integrase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-2-methyl-4-oxo-2-pentenoic acid has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify. Secondly, it has a high chemical stability, which makes it suitable for long-term storage. Thirdly, it has a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations associated with the use of (2E)-2-methyl-4-oxo-2-pentenoic acid in lab experiments. For example, its solubility in water is limited, which may limit its application in aqueous systems. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Direcciones Futuras
There are several future directions for the research on (2E)-2-methyl-4-oxo-2-pentenoic acid. Firstly, more studies are needed to elucidate the mechanism of action of (2E)-2-methyl-4-oxo-2-pentenoic acid, particularly its interactions with specific targets. Secondly, the potential application of (2E)-2-methyl-4-oxo-2-pentenoic acid in the treatment of various diseases, such as cancer and viral infections, needs to be further explored. Thirdly, the development of new synthetic methods for (2E)-2-methyl-4-oxo-2-pentenoic acid and its derivatives may lead to the discovery of novel biological activities. Finally, the evaluation of the safety and toxicity of (2E)-2-methyl-4-oxo-2-pentenoic acid in vivo is crucial for its potential clinical application.
Métodos De Síntesis
(2E)-2-methyl-4-oxo-2-pentenoic acid can be synthesized through several methods, including the oxidation of 2-methyl-2-penten-4-ol with potassium permanganate, the reaction of 2-methyl-1,3-pentadiene with ozone, and the condensation of acetone with malonic acid. Among these methods, the oxidation of 2-methyl-2-penten-4-ol is the most commonly used one, which involves the use of potassium permanganate as the oxidizing agent.
Aplicaciones Científicas De Investigación
(2E)-2-methyl-4-oxo-2-pentenoic acid has been extensively studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported that (2E)-2-methyl-4-oxo-2-pentenoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activity of NF-κB, which plays a crucial role in the regulation of inflammation. In addition, (2E)-2-methyl-4-oxo-2-pentenoic acid has been shown to induce apoptosis in various cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, (2E)-2-methyl-4-oxo-2-pentenoic acid has been found to possess anti-viral activity against HIV-1, HSV-1, and HCV.
Propiedades
Número CAS |
113105-24-1 |
|---|---|
Nombre del producto |
(2E)-2-methyl-4-oxo-2-pentenoic acid |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(E)-2-methyl-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(6(8)9)3-5(2)7/h3H,1-2H3,(H,8,9)/b4-3+ |
Clave InChI |
YUICRCSHEOZHST-ONEGZZNKSA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/C(=O)O |
SMILES |
CC(=CC(=O)C)C(=O)O |
SMILES canónico |
CC(=CC(=O)C)C(=O)O |
Sinónimos |
2-Pentenoic acid, 2-methyl-4-oxo-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



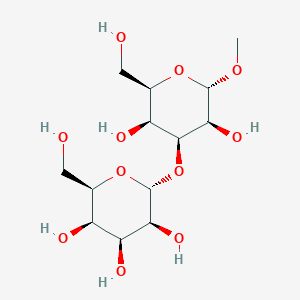
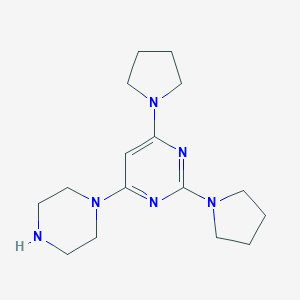
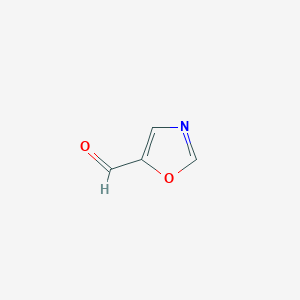
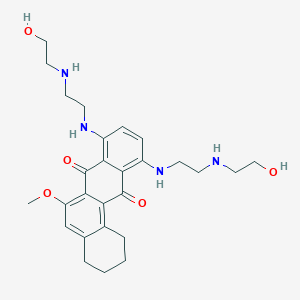
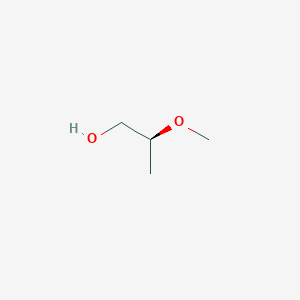

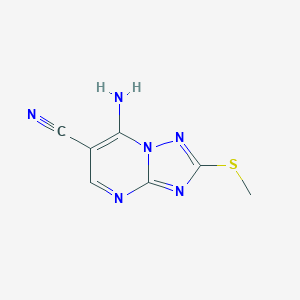
![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)
